molecular formula C10H16O B7659187 3-Caren-10-ol

3-Caren-10-ol

Cat. No.: B7659187
M. Wt: 152.23 g/mol
InChI Key: BLWHTASVUYWISZ-UHFFFAOYSA-N
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Description

3-Caren-10-ol is a bicyclic monoterpenoid alcohol with the molecular formula C 10 H 16 O and a molecular weight of 152.23 g/mol . Its IUPAC name is [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl]methanol, and it possesses a defined stereochemistry, which is a critical factor in its chemical behavior and interactions . The compound is a derivative of 3-carene, a monoterpene found naturally in various essential oils, such as thyme . This compound serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring both a double bond and a hydroxyl group, makes it a versatile precursor for chemical transformations. Published research has demonstrated its use in stereoselective epoxidation reactions, where it forms specific trans epoxides, highlighting its utility in studying stereochemically defined synthetic pathways . As a metabolite of carene, it is also of interest in biochemical and metabolic studies . This product is intended for use as a high-purity standard or building block in laboratory research. Researchers are advised to consult the relevant safety data sheets before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h3,8-9,11H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHTASVUYWISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(=CC2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Caren-10-ol can be synthesized through the oxidation of 3-carene. One common method involves the use of peracetic acid, which selectively oxidizes the double bond in 3-carene to form the corresponding epoxide. This epoxide can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of 3-carene from turpentine oil, followed by chemical conversion processes. The extracted 3-carene undergoes oxidation and subsequent hydrolysis to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-Caren-10-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used for epoxidation.

    Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze epoxides to form alcohols.

Major Products

Mechanism of Action

The mechanism of action of 3-Caren-10-ol involves its interaction with cellular membranes and metabolic pathways. It has been shown to cause membrane damage, leading to the leakage of cytoplasmic contents and disruption of cellular functions. Additionally, it can interfere with metabolic enzymes and bind to bacterial DNA, affecting its structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility Source/Application
3-Caren-10-ol Not explicitly listed C₁₀H₁₆O ~152.23 -OH at C10 Likely in DMSO Microbial synthesis
2-Caren-10-ol 6909-19-9 C₁₀H₁₆O 152.23 -OH at C2 DMSO Natural product isolation
δ-3-Caren-10-ol Not provided C₁₀H₁₆O ~152.23 -OH at C10 Oil (synthetic) Recombinant cell synthesis
Calamenen-10-ol 123931-36-2 C₁₅H₂₂O 218.34 -OH on naphthalenol Plant essential oil Solidago graminifolia
3-Caren-10-al Not provided C₁₀H₁₄O 150.22 -CHO at C10 Not reported Synthetic intermediate
Key Observations:
  • Positional Isomerism : 2-Caren-10-ol and this compound differ in hydroxyl group placement, affecting electronic distribution and intermolecular interactions.
  • Functional Group Variation : 3-Caren-10-al (aldehyde derivative) exhibits reduced molecular weight and altered reactivity compared to this compound .
  • Complexity in Larger Analogs: Calamenen-10-ol (C₁₅H₂₂O) demonstrates how additional rings (naphthalenol core) increase molecular weight and complexity .

Physicochemical and Spectroscopic Differences

  • ¹H NMR Profiles: δ-3-Caren-10-ol: Peaks at δ 5.72–5.49 (m, H4), 3.92 (s, CH₂10), and 1.63 (s, OH) confirm bicyclic structure and hydroxyl placement . Calamenen-10-ol: Distinct aromatic protons (δ 5.0–6.0 ppm) due to naphthalenol core, absent in carene derivatives .
  • Solubility: this compound and 2-Caren-10-ol share DMSO solubility, whereas 3-carene (parent hydrocarbon) is sparingly soluble in ethanol .

Research Implications and Gaps

  • Stereochemical Challenges : The synthesis of δ-3-Caren-10-ol highlights difficulties in controlling stereochemistry, necessitating advanced catalytic methods .
  • Data Limitations : Direct CAS registration and purity data for this compound are absent, complicating industrial standardization.
  • Biological Activity: No evidence addresses bioactivity, though structurally related terpene alcohols (e.g., α-terpineol) exhibit antimicrobial and anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Caren-10-ol
Reactant of Route 2
3-Caren-10-ol

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